N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide
Overview
Description
N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide: is an organic compound with the molecular formula C9H8N2O2S. It is characterized by a benzothiazole ring fused with an acetamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide typically involves the reaction of 2-aminobenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It is also employed in the development of biosensors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its derivatives have shown promising activity against various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also utilized in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The benzothiazole ring plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
- N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide
- N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)propionamide
- N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)butyramide
Comparison: While all these compounds share a common benzothiazole ring structure, they differ in the length and nature of the acyl group attached to the nitrogen atom. This compound is unique due to its specific acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
N-(2-oxo-3H-1,3-benzothiazol-6-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-5(12)10-6-2-3-7-8(4-6)14-9(13)11-7/h2-4H,1H3,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDHBDFLMIYKMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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